molecular formula C12H14O3 B1346455 Methyl 4-(4-methylphenyl)-4-oxobutanoate CAS No. 57498-54-1

Methyl 4-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B1346455
CAS No.: 57498-54-1
M. Wt: 206.24 g/mol
InChI Key: GDNLLWLWRRVVEZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction and Cancer Research

  • Methyl 4-(4-methylphenyl)-4-oxobutanoate derivatives have been investigated for their potential in inducing apoptosis, independent of ornithine decarboxylase down-regulation, suggesting a possible application in cancer therapies. Specifically, Methylthio-2-oxobutanoic acid (MTOB), a related compound, has shown to inhibit the growth of several human cell lines through apoptosis, pointing towards its potential utility in oncology (Tang et al., 2006).

Antiproliferative Activity

  • Research into the antiproliferative activity of 2,4-Disubstituted Thiazole derivatives, including those structurally related to this compound, highlights their potential in inhibiting DNA gyrase-ATPase activity. Such findings suggest their applicability in developing novel anticancer agents (Yurttaş et al., 2022).

Molecular Docking and Structural Analysis

  • Studies involving molecular docking, vibrational, structural, electronic, and optical analyses of derivatives indicate their potential as nonlinear optical materials due to their electronic properties and interactions. This research also suggests the importance of such compounds in pharmacological applications due to their ability to inhibit specific growth factors (Vanasundari et al., 2018).

Synthesis and Drug Development

  • Efficient synthetic procedures for compounds such as esonarimod, where this compound plays a role as an intermediate, have been developed. These compounds have potential applications as antirheumatic agents, highlighting the broader pharmaceutical applications of these chemical entities (Noguchi et al., 2002).

Antioxidant Properties

  • The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to this compound, demonstrates their potential in developing antioxidant therapies. These compounds have shown effective scavenging activity in various in vitro systems (Stanchev et al., 2009).

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNLLWLWRRVVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302131
Record name methyl 4-(4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57498-54-1
Record name 57498-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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